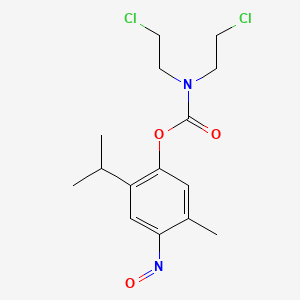
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitroso group, an isopropyl group, and a bis(2-chloroethyl)carbamate moiety, making it a subject of interest in synthetic chemistry and potential therapeutic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate typically involves multiple steps. One common method starts with the nitration of 5-Methyl-2-(propan-2-yl)phenol to introduce the nitroso group. This is followed by the reaction with bis(2-chloroethyl)carbamate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and carbamation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the handling of reactive intermediates and hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group under specific conditions.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The bis(2-chloroethyl)carbamate moiety can alkylate DNA, disrupting its function and leading to cell death, which is a mechanism explored in anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate
- 4-Nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate
- 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-bromoethyl)carbamate
Uniqueness
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate is unique due to the presence of both the nitroso and bis(2-chloroethyl)carbamate groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
6333-64-8 |
|---|---|
Molecular Formula |
C15H20Cl2N2O3 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(5-methyl-4-nitroso-2-propan-2-ylphenyl) N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-10(2)12-9-13(18-21)11(3)8-14(12)22-15(20)19(6-4-16)7-5-17/h8-10H,4-7H2,1-3H3 |
InChI Key |
BCEURHPMLHVCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=O)C(C)C)OC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


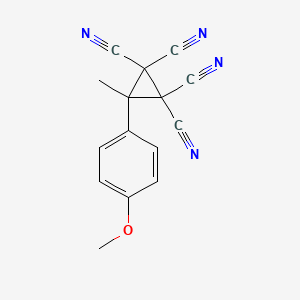
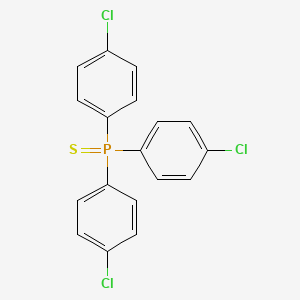
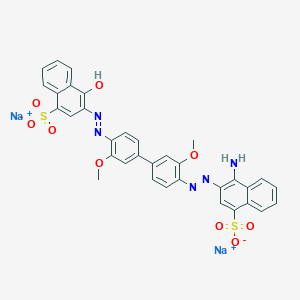
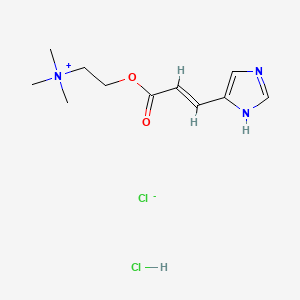

![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)
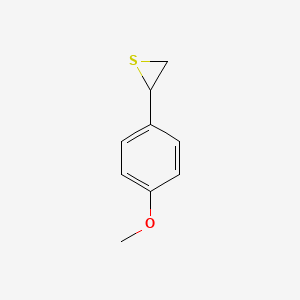
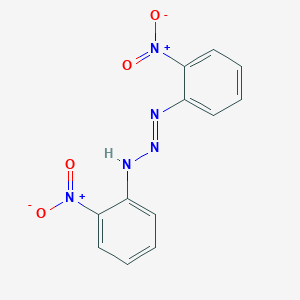
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)

![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)
![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)

